molecular formula C14H17FN2 B2403533 1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine CAS No. 2249091-61-8

1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine

Cat. No.: B2403533
CAS No.: 2249091-61-8
M. Wt: 232.302
InChI Key: IWXSTDVFCBORSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a prop-2-ynyl group. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine typically involves the reaction of 1-(3-fluorobenzyl)piperazine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The prop-2-ynyl group may contribute to the compound’s ability to cross biological membranes, facilitating its access to intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine
  • 1-[(3-Chlorophenyl)methyl]-4-prop-2-ynylpiperazine
  • 1-[(3-Methylphenyl)methyl]-4-prop-2-ynylpiperazine

Uniqueness

1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-prop-2-ynylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-2-6-16-7-9-17(10-8-16)12-13-4-3-5-14(15)11-13/h1,3-5,11H,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXSTDVFCBORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.